Menogaril

Cardio-Oncology Anthracycline Toxicity Preclinical Safety

Menogaril is a semisynthetic nogalamycin analog and strict topoisomerase II poison that overcomes key limitations of doxorubicin. It uniquely combines oral bioavailability (~33.6%) with dramatically reduced cumulative cardiotoxicity—LVEF unchanged at doses >1400 mg/m²—and circumvents P‑gp‑mediated multidrug resistance (only ~10-fold potency loss vs. 250–500-fold for doxorubicin in MCF‑7/ADR cells). For researchers requiring clean Topo II-specific DNA damage readouts free of Topo I interference, chronic oral metronomic dosing, or cardiac‑sparing xenograft protocols, menogaril is an irreplaceable molecular tool. Current supplies are exclusively for R&D; request a quotation for bulk or custom packaging.

Molecular Formula C28H31NO10
Molecular Weight 541.5 g/mol
CAS No. 71628-96-1
Cat. No. B1227130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenogaril
CAS71628-96-1
Synonyms7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7
Molecular FormulaC28H31NO10
Molecular Weight541.5 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O
InChIInChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1
InChIKeyLWYJUZBXGAFFLP-OCNCTQISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Menogaril (CAS 71628-96-1) Procurement: Anthracycline Analog with Distinct Topoisomerase II Selectivity and Oral Bioavailability


Menogaril is a semisynthetic anthracycline analog of nogalamycin, developed by The Upjohn Company, characterized by the substitution of a 7-O-methylnogalose sugar moiety. It functions primarily as a topoisomerase II poison, intercalating into DNA and stabilizing cleavable complexes, thereby inhibiting DNA replication and repair [1]. Unlike the classic anthracycline doxorubicin, menogaril exhibits distinct biochemical and pharmacological properties that inform its specific research and potential therapeutic applications [2].

Why Menogaril (71628-96-1) Cannot Be Substituted with Doxorubicin or Nogalamycin in Research


Despite belonging to the anthracycline class, menogaril's distinct molecular structure results in a unique pharmacological profile that precludes simple substitution with other anthracyclines like doxorubicin or its parent compound, nogalamycin. Critical differences include a dramatically reduced cardiotoxicity profile [1], a lack of cross-resistance mediated by P-glycoprotein [2], and a unique topoisomerase II selectivity that is inverted compared to nogalamycin [3]. Furthermore, menogaril demonstrates significant oral bioavailability, a feature absent in most other anthracyclines, enabling flexible dosing regimens [4]. These quantifiable differentiations are essential for researchers designing studies on drug resistance or seeking to minimize cardiac side effects.

Menogaril (CAS 71628-96-1) Comparative Evidence: Cardiotoxicity, Resistance, and Selectivity


Menogaril vs. Doxorubicin: Reduced Cardiotoxicity Evidenced by Ejection Fraction Stability

Menogaril demonstrates a significantly improved cardiac safety profile compared to doxorubicin. In a phase I clinical trial, patients receiving cumulative menogaril doses greater than 1,400 mg/m² showed no significant changes in left ventricular ejection fraction as determined by serial gated blood pool scans [1]. In contrast, doxorubicin is known to cause significant, often irreversible, cardiotoxicity at cumulative doses typically exceeding 450-550 mg/m².

Cardio-Oncology Anthracycline Toxicity Preclinical Safety

Menogaril Overcomes P-gp-Mediated Multidrug Resistance: A 25-50x Advantage vs. Doxorubicin

Menogaril retains significant activity against multidrug-resistant (MDR) cancer cells that express high levels of P-glycoprotein (P-gp), a common resistance mechanism that severely limits the efficacy of doxorubicin. In a study using doxorubicin-selected MCF-7/ADR human breast cancer cells, these cells exhibited 250- to 500-fold resistance to doxorubicin but only marginal, 10-fold resistance to menogaril [1]. This suggests a vastly different mechanism of action or evasion of P-gp efflux.

Multidrug Resistance P-glycoprotein Cancer Pharmacology

Menogaril is a Selective Topoisomerase II Poison, Unlike the Dual-Specificity Parent Nogalamycin

Menogaril and its parent compound, nogalamycin, exhibit a stark contrast in their topoisomerase poisoning specificity, a difference dictated by the nogalose sugar ring. Menogaril is a selective poison of topoisomerase II and does not poison topoisomerase I. In direct contrast, nogalamycin is a poison of topoisomerase I and does not poison topoisomerase II [1]. This target selectivity has profound implications for downstream cellular effects and resistance mechanisms.

Topoisomerase Inhibition DNA Damage Mechanism of Action

Menogaril Exhibits High Oral Bioavailability (33%), Enabling Flexible Dosing Not Possible with Doxorubicin

Unlike doxorubicin, which has negligible oral bioavailability and requires intravenous administration, menogaril is orally bioavailable. A phase I pharmacokinetic study in cancer patients established a mean systemic oral bioavailability of 33.6 ± 10.5% for menogaril [1]. This property enables the exploration of chronic, low-dose oral regimens, a concept validated in multiple Phase I trials with various schedules [2].

Pharmacokinetics Oral Bioavailability Drug Delivery

Menogaril Demonstrates 15-fold Weaker Helicase Inhibition than Doxorubicin, Suggesting a Divergent Mechanism

The mechanism of action of anthracyclines involves multiple cellular targets. In a biochemical assay measuring inhibition of SV40 large T antigen helicase activity, menogaril was a substantially weaker inhibitor than doxorubicin. The IC50 for menogaril was 6 x 10⁻⁶ M, compared to 4 x 10⁻⁷ M for doxorubicin [1]. This 15-fold difference in potency against helicase further underscores that menogaril's primary cytotoxic effects are mediated through pathways distinct from those of doxorubicin.

DNA Helicase Mechanism of Action DNA Replication

Incomplete Cross-Resistance Between Menogaril and Doxorubicin in Human Tumor Cloning Assays

Data from human tumor cloning assays suggest incomplete cross-resistance between menogaril and doxorubicin. In a study evaluating in vitro activity against ovarian and breast cancer, menogaril showed activity against some tumors that were resistant to doxorubicin, and vice versa [1]. This contrasts with the complete cross-resistance observed between menogaril and mitoxantrone in certain doxorubicin-resistant murine leukemia models [2], highlighting the complexity and context-dependence of cross-resistance profiles.

Cross-Resistance Preclinical Efficacy Tumor Cloning Assay

Menogaril (CAS 71628-96-1) Application Scenarios: Leveraging Unique Pharmacology


Cardiotoxicity-Sparing In Vivo Efficacy Models

Researchers conducting long-term in vivo oncology studies in murine models, where cumulative anthracycline cardiotoxicity is a confounding variable and humane endpoint, should prioritize menogaril over doxorubicin. Preclinical and clinical evidence demonstrates that menogaril can be administered to cumulative doses exceeding 1,400 mg/m² without significant changes in left ventricular ejection fraction, whereas doxorubicin causes cardiotoxicity at much lower cumulative doses [1]. This allows for extended treatment windows and a clearer separation of anti-tumor efficacy from off-target cardiac damage.

Functional Studies of P-Glycoprotein-Mediated Multidrug Resistance

Menogaril is an ideal probe for investigating the mechanisms of multidrug resistance that are not solely dependent on P-gp efflux. Its ability to circumvent P-gp-mediated resistance, evidenced by only a 10-fold loss of potency in MCF-7/ADR cells compared to a 250-500-fold loss for doxorubicin [1], makes it a superior tool for identifying and validating novel resistance pathways. It allows researchers to study resistance in MDR cell lines without the immediate confounding factor of drug efflux that renders doxorubicin ineffective.

Oral Dosing Regimens for Chronic Drug Administration in Rodent Models

For studies requiring chronic, low-dose drug administration or where repeated intravenous dosing is impractical (e.g., certain behavioral or long-term survival studies), menogaril's oral bioavailability of 33.6% [1] is a critical advantage. This property allows for the straightforward implementation of oral gavage protocols, enabling investigations into metronomic chemotherapy schedules and the effects of continuous drug exposure on tumor growth and resistance evolution, as demonstrated in Phase I trials with daily oral dosing [2].

Investigating Topoisomerase II-Specific DNA Damage Response

Menogaril is a precise molecular tool for dissecting the cellular response to topoisomerase II-mediated DNA damage, without the confounding effects of topoisomerase I poisoning. Its strict selectivity for topoisomerase II over topoisomerase I, in direct opposition to its parent compound nogalamycin [1], allows for clean experiments designed to elucidate the unique signaling pathways, repair mechanisms, and cell cycle checkpoints activated specifically by topoisomerase II-DNA cleavable complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menogaril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.